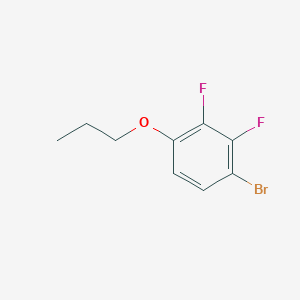

1-Bromo-2,3-difluoro-4-propoxybenzene

Description

BenchChem offers high-quality 1-Bromo-2,3-difluoro-4-propoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2,3-difluoro-4-propoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2,3-difluoro-4-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-2-5-13-7-4-3-6(10)8(11)9(7)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLBIKQCLBTQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=C(C=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652162 | |

| Record name | 1-Bromo-2,3-difluoro-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887582-69-6 | |

| Record name | 1-Bromo-2,3-difluoro-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-2,3-difluoro-4-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2,3-difluoro-4-propoxybenzene, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information on its identification, plausible synthetic routes, predicted physicochemical properties, and potential applications, drawing upon data from closely related analogues. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging the unique properties of this and similar substituted fluorobenzenes.

Chemical Identity and Physicochemical Properties

1-Bromo-2,3-difluoro-4-propoxybenzene is a substituted aromatic compound featuring a bromine atom, two fluorine atoms, and a propoxy group attached to a benzene ring.

| Identifier | Value |

| Chemical Name | 1-Bromo-2,3-difluoro-4-propoxybenzene |

| CAS Number | 887582-69-6[1] |

| Molecular Formula | C₉H₉BrF₂O |

| Molecular Weight | 251.07 g/mol |

| Predicted Boiling Point | Approx. 220-240 °C (extrapolated) |

| Predicted Solubility | Soluble in common organic solvents (e.g., THF, DCM, ethyl acetate); Insoluble in water |

| Predicted Appearance | Colorless to pale yellow liquid or low-melting solid |

Note: Some physicochemical properties are extrapolated from related compounds due to a lack of specific experimental data for 1-Bromo-2,3-difluoro-4-propoxybenzene.

Synthesis and Mechanistic Considerations

The proposed synthetic pathway would involve the O-alkylation of 1-bromo-2,3-difluoro-4-hydroxybenzene with a suitable propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base.

Caption: Proposed Williamson Ether Synthesis for 1-Bromo-2,3-difluoro-4-propoxybenzene.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a generalized procedure based on the Williamson ether synthesis and should be optimized for specific laboratory conditions.

-

Preparation of the Alkoxide:

-

To a solution of 1-bromo-2,3-difluoro-4-hydroxybenzene (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base (1.1-1.5 eq) portion-wise at room temperature.[5] Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the corresponding phenoxide.

-

-

Alkylation:

-

To the freshly prepared alkoxide solution, add 1-bromopropane (1.1-1.5 eq) dropwise.

-

Heat the reaction mixture to 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-Bromo-2,3-difluoro-4-propoxybenzene.

-

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the propoxy group.

-

Aromatic Region (δ 6.8-7.5 ppm): Two aromatic protons will be present, likely appearing as complex multiplets due to coupling with each other and with the fluorine atoms.

-

Propoxy Group:

-

A triplet corresponding to the -OCH₂- protons (δ ~4.0-4.2 ppm).

-

A sextet corresponding to the -CH₂- protons (δ ~1.8-2.0 ppm).

-

A triplet corresponding to the -CH₃ protons (δ ~1.0-1.2 ppm).

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will show nine distinct signals. The chemical shifts of the aromatic carbons will be influenced by the electronegative fluorine and bromine substituents, and some signals will exhibit C-F coupling.

Mass Spectrometry

The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (ether): ~1050-1250 cm⁻¹

-

C-F stretching: ~1100-1300 cm⁻¹

-

C-Br stretching: ~500-650 cm⁻¹

Reactivity and Applications in Drug Discovery

The unique substitution pattern of 1-Bromo-2,3-difluoro-4-propoxybenzene makes it a valuable building block in medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[6][7][8]

Caption: Reactivity and potential applications of 1-Bromo-2,3-difluoro-4-propoxybenzene.

The bromine atom can readily participate in various cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse substituents at this position. The difluoro-propoxy-benzene core can serve as a scaffold for the synthesis of novel kinase inhibitors, protease inhibitors, and other targeted therapies. The presence of the propoxy group can modulate the lipophilicity and solubility of the final compounds.

Safety and Handling

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[9][10]

-

Skin and Eye Irritation: May cause skin and serious eye irritation.[9][10]

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

-

Avoid breathing vapors or dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

1-Bromo-2,3-difluoro-4-propoxybenzene is a promising, yet underexplored, building block for the synthesis of complex organic molecules. Its unique combination of reactive sites and the presence of fluorine atoms makes it a valuable tool for medicinal chemists and materials scientists. While a comprehensive experimental profile is yet to be established in the public domain, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. As with any chemical, proper safety precautions are paramount, especially in the absence of a dedicated MSDS.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

S D Fine-Chem Limited. (n.d.). 1-BROMO-4-FLUOROBENZENE. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2,3-difluoro-4-methylbenzene. Retrieved from [Link]

- Journal of Enzyme Inhibition and Medicinal Chemistry. (2007). The role of fluorine in medicinal chemistry. 22(5), 527-40.

- ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

- Journal of Medicinal Chemistry. (2015). Applications of Fluorine in Medicinal Chemistry. 58(21), 8315-8359.

- Journal of Enzyme Inhibition and Medicinal Chemistry. (2007). The role of fluorine in medicinal chemistry. 22(5), 527-40.

-

SpectraBase. (n.d.). 1-Bromo-4-n-propoxybenzene. Retrieved from [Link]

- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

Sources

- 1. 1881292-82-5|1-Bromo-2,5-difluoro-4-propoxybenzene|BLD Pharm [bldpharm.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. ajrconline.org [ajrconline.org]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Guide to the Structural Elucidation of 1-Bromo-2,3-difluoro-4-propoxybenzene

Introduction

In the landscape of modern drug discovery and materials science, the precise synthesis and characterization of novel chemical entities are paramount. Halogenated aromatic compounds, in particular, serve as versatile building blocks due to the unique electronic properties and reactivity patterns conferred by halogen substituents. 1-Bromo-2,3-difluoro-4-propoxybenzene is one such molecule of interest, representing a potential key intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its unique substitution pattern—a bromine atom, two adjacent fluorine atoms, and a propoxy group—demands a multi-faceted analytical approach for unambiguous structural verification.

This technical guide provides an in-depth, experience-driven methodology for the complete structural elucidation of 1-Bromo-2,3-difluoro-4-propoxybenzene. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) spectroscopy to build a self-validating case for the compound's identity and purity.

Chapter 1: Foundational Analysis - Molecular Formula and Unsaturation

Before delving into spectroscopic analysis, a foundational understanding of the target molecule is essential.

-

Molecular Formula: C₉H₉BrF₂O

-

Molecular Weight: 251.07 g/mol [2]

-

Degree of Unsaturation: A calculation of the degree of unsaturation (DoU) provides initial insight into the presence of rings or multiple bonds.

-

DoU = C + 1 - (H/2) - (X/2) + (N/2)

-

DoU = 9 + 1 - (9/2) - (3/2) + (0/2) = 10 - 4.5 - 1.5 = 4

-

The result of 4 is consistent with the presence of a benzene ring, which accounts for one ring and three double bonds.

-

Chapter 2: Mass Spectrometry - Confirming Molecular Weight and Halogen Presence

Mass spectrometry (MS) is the first line of experimental inquiry, serving to confirm the molecular weight and provide definitive evidence for the presence of bromine.

Expert Rationale

The primary goal here is to observe the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern where two peaks of roughly equal intensity are observed for any fragment containing a bromine atom: the M⁺ peak and the M+2 peak.[3] This pattern is a powerful diagnostic tool.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC-MS.

-

Ionization: Utilize a standard electron ionization energy of 70 eV. This energy level is sufficient to cause ionization and fragmentation, providing both molecular ion information and structural clues from the resulting fragments.

-

Detection: Scan a mass range from m/z 50 to 300 to ensure capture of the molecular ion and significant fragments.

Anticipated Data & Interpretation

The mass spectrum is expected to show a distinct molecular ion region and predictable fragmentation patterns.

| m/z (Expected) | Assignment | Rationale |

| 250 & 252 | [M]⁺ | Molecular ion peaks corresponding to C₉H₉⁷⁹BrF₂O and C₉H₉⁸¹BrF₂O. The ~1:1 intensity ratio is the key signature for a single bromine atom.[3] |

| 209 & 211 | [M - C₃H₅]⁺ | Loss of the propyl group via cleavage of the ether bond. The isotopic bromine pattern will be retained. |

| 171 | [M - Br]⁺ | Loss of the bromine radical. This fragment will appear as a single peak, lacking the isotopic pattern. |

| 43 | [C₃H₇]⁺ | Propyl cation fragment. |

Chapter 3: Infrared Spectroscopy - Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

Expert Rationale

While IR will not elucidate the substitution pattern, it provides crucial confirmation of the ether linkage, the aromatic ring, and the presence of aliphatic C-H bonds, corroborating the proposed structure. The C-F and C-Br stretches are also expected, though they can sometimes be difficult to assign definitively in a complex fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹. Perform a background scan of the clean ATR crystal first.

-

Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

Anticipated Data & Interpretation

The IR spectrum will provide a fingerprint of the molecule's covalent bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2960-2850 | C-H Stretch | Aliphatic C-H (Propoxy group) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| 1150-1050 | C-F Stretch | Aryl Fluoride |

| 1050-1000 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

| 700-500 | C-Br Stretch | Aryl Bromide |

Chapter 4: Nuclear Magnetic Resonance - The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, will provide an unambiguous assignment of the entire structure.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expert Rationale

The ¹H NMR spectrum will clearly resolve the aliphatic protons of the propoxy group from the aromatic protons. The chemical shifts, integration, and splitting patterns (multiplicity) of these signals are dictated by their electronic environment and neighboring protons. Crucially, coupling between protons and the adjacent fluorine atoms (²JHF, ³JHF) will provide key information about the substitution pattern on the aromatic ring.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence is sufficient. Ensure adequate spectral width and resolution.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Anticipated Data & Interpretation

| Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling (J, Hz) | Rationale |

| -CH₃ | ~1.05 | 3H | Triplet (t) | J ≈ 7.4 | Coupled to the adjacent -CH₂- group. |

| -CH₂- (middle) | ~1.85 | 2H | Sextet (sxt) | J ≈ 7.4, 6.6 | Coupled to both the -CH₃ and -OCH₂- groups. |

| -OCH₂- | ~4.05 | 2H | Triplet (t) | J ≈ 6.6 | Deshielded by the adjacent oxygen atom. |

| Ar-H⁵ | ~6.90 | 1H | Doublet of Doublets (dd) | ³JHH ≈ 9.0, ⁴JHF ≈ 7.0 | Ortho-coupled to H⁶ and meta-coupled to the fluorine at C². |

| Ar-H⁶ | ~7.20 | 1H | Triplet-like (t) | ³JHH ≈ 9.0, ³JHF ≈ 9.0 | Ortho-coupled to H⁵ and ortho-coupled to the fluorine at C³. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expert Rationale

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are highly informative about the electronic environment, with carbons attached to electronegative atoms (O, F, Br) showing characteristic shifts. Furthermore, the key diagnostic feature will be the splitting of carbon signals due to coupling with fluorine atoms (¹JCF, ²JCF, etc.), which provides definitive evidence for the C-F bond locations.

Experimental Protocol: ¹³C NMR

-

Sample and Instrument: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Standard Fourier transformation and phasing are applied.

Anticipated Data & Interpretation

| Assignment | Predicted δ (ppm) | Multiplicity (due to F) | Rationale |

| -CH₃ | ~10.5 | Singlet | Standard aliphatic carbon. |

| -CH₂- (middle) | ~22.5 | Singlet | Standard aliphatic carbon. |

| -OCH₂- | ~71.0 | Singlet | Aliphatic carbon attached to oxygen. |

| C1 (-Br) | ~110.0 | Doublet of doublets (dd) | Attached to Br; exhibits the "heavy atom effect" causing an upfield shift.[4] Coupled to F at C2 and F at C3. |

| C5 | ~115.0 | Singlet | Aromatic CH. |

| C6 | ~125.0 | Doublet (d) | Aromatic CH coupled to F at C3. |

| C4 (-OPr) | ~145.0 | Doublet of doublets (dd) | Attached to oxygen; coupled to both fluorines. |

| C2 (-F) | ~148.0 | Doublet of doublets (dd) | Large ¹JCF coupling and smaller ²JCF coupling to the other fluorine. |

| C3 (-F) | ~151.0 | Doublet of doublets (dd) | Large ¹JCF coupling and smaller ²JCF coupling to the other fluorine. |

¹⁹F NMR Spectroscopy: Direct Observation of Fluorine

Expert Rationale

¹⁹F NMR is an extremely sensitive technique that provides a clean window into the fluorine environments.[5][6] We expect two distinct signals for the two non-equivalent fluorine atoms. The key information will be the large ortho F-F coupling constant, which confirms their adjacent positions on the ring.

Experimental Protocol: ¹⁹F NMR

-

Sample and Instrument: Use the same sample. The spectrometer must be equipped with a fluorine probe or be tunable to the ¹⁹F frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A reference compound like CFCl₃ (δ 0.0 ppm) is typically used.

-

Data Processing: Standard processing.

Anticipated Data & Interpretation

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale |

| F at C2 | -131 to -135 | Doublet (d) | ²JFF ≈ 20 | Ortho F-F coupling. |

| F at C3 | -135 to -139 | Doublet (d) | ²JFF ≈ 20 | Ortho F-F coupling. |

Chapter 5: 2D NMR and Data Integration - Building the Final Proof

While 1D NMR provides a wealth of information, 2D NMR experiments are used to connect the dots and provide irrefutable proof of the proposed structure.

Workflow for Structural Confirmation

Caption: Workflow for the structural elucidation of 1-Bromo-2,3-difluoro-4-propoxybenzene.

-

¹H-¹H COSY (COrrelation SpectroscopY): This experiment reveals which protons are spin-coupled to each other. It will show a clear correlation trail for the propoxy group (-OCH₂- to -CH₂- to -CH₃) and a cross-peak between the two aromatic protons, confirming their spatial proximity.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the definitive assignment tool. It generates a 2D plot correlating each proton with the carbon atom it is directly attached to. This allows every proton signal from the ¹H NMR to be mapped directly onto its corresponding carbon signal in the ¹³C NMR spectrum, removing any ambiguity in the assignments.

Final Structure Confirmation

The final, unambiguous confirmation of 1-Bromo-2,3-difluoro-4-propoxybenzene is achieved by integrating all the collected data.

Caption: Integration of spectroscopic data to confirm the final molecular structure.

-

Mass Spectrometry confirms the molecular weight and the presence of one bromine atom.

-

IR Spectroscopy confirms the presence of an aryl-alkyl ether, an aromatic ring, and aliphatic C-H bonds.

-

¹H and ¹³C NMR establish the carbon-hydrogen framework, showing a propoxy group and a disubstituted aromatic ring.

-

¹⁹F NMR proves the presence of two adjacent fluorine atoms via their mutual coupling.

-

C-F and H-F couplings in the ¹³C and ¹H NMR spectra, respectively, precisely define the substitution pattern on the aromatic ring.

-

2D NMR (COSY and HSQC) provides the final, unambiguous linkage between all proton and carbon assignments, leaving no doubt as to the connectivity of the molecule.

This comprehensive, self-validating approach ensures the highest degree of confidence in the structural assignment of 1-Bromo-2,3-difluoro-4-propoxybenzene, a critical requirement for its application in research and development.

References

-

A-Z Chemistry. 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis. Available at: [Link]

-

PubChem. 1-Bromo-2,3-difluoro-4-methylbenzene. National Center for Biotechnology Information. Available at: [Link]

-

SpectraBase. 1-Bromo-4-(difluoromethoxy)benzene - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

University of Calgary. 19Flourine NMR. Available at: [Link]

-

NIST WebBook. 1-Bromo-4-propylbenzene. Available at: [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. Available at: [Link]

-

Doc Brown's Chemistry. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available at: [Link] organique/13C-NMR-spectra-halogenoalkanes.htm

Sources

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,3-difluoro-4-propoxybenzene

Introduction

1-Bromo-2,3-difluoro-4-propoxybenzene is a halogenated aromatic ether with significant potential as a key building block in the development of novel pharmaceuticals and agrochemicals.[1][2] The strategic placement of bromine, fluorine, and propoxy substituents on the benzene ring imparts unique physicochemical properties that can influence biological activity, metabolic stability, and binding affinity to target macromolecules. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to 1-Bromo-2,3-difluoro-4-propoxybenzene, designed for researchers and professionals in drug discovery and chemical development.

Strategic Synthesis Pathway: The Williamson Ether Synthesis

The most logical and well-established route for the synthesis of 1-Bromo-2,3-difluoro-4-propoxybenzene is a two-step process commencing with the commercially available precursor, 4-Bromo-2,3-difluorophenol. The key transformation is the formation of the ether linkage via the Williamson ether synthesis, a robust and versatile method for preparing unsymmetrical ethers.[3][4][5]

This pathway is predicated on the nucleophilic substitution (SN2) of a propyl halide by the phenoxide ion generated from 4-Bromo-2,3-difluorophenol.[3][6] The choice of this strategy is underpinned by the ready availability of the starting materials and the high efficiency typically associated with this classic organic reaction.

Reaction Mechanism and Rationale

The synthesis proceeds in two conceptual stages, which are often carried out in a single pot:

-

Deprotonation of the Phenol: The acidic proton of the hydroxyl group in 4-Bromo-2,3-difluorophenol is abstracted by a suitable base to form a highly nucleophilic phenoxide ion. The choice of base is critical to ensure complete deprotonation without promoting side reactions. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).[5]

-

Nucleophilic Attack: The resulting phenoxide ion acts as a potent nucleophile, attacking the electrophilic carbon of a propyl halide (e.g., 1-bromopropane or 1-iodopropane). This occurs via an SN2 mechanism, leading to the formation of the desired ether and a halide salt as a byproduct.[3][6] For optimal results in an SN2 reaction, a primary alkyl halide is preferred to minimize competing elimination reactions.[3]

Visualizing the Synthesis Pathway

The overall synthetic transformation can be visualized as follows:

Sources

An In-depth Technical Guide to 1-Bromo-2,3-difluoro-4-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2,3-difluoro-4-propoxybenzene, a halogenated aromatic ether with significant potential in the fields of medicinal chemistry and materials science. This document details the fundamental physicochemical properties, outlines a robust synthetic pathway with a step-by-step protocol, and describes essential analytical and purification methodologies. Furthermore, it explores the rationale behind its application in drug discovery, focusing on the strategic incorporation of its unique structural motifs. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction

Halogenated organic compounds are of paramount importance in the development of pharmaceuticals and functional materials. The strategic incorporation of halogen atoms, particularly fluorine and bromine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability.[1][2] Bromine, a larger and more polarizable halogen, can introduce specific interactions with biological targets and serves as a versatile synthetic handle for further molecular elaboration.[3]

1-Bromo-2,3-difluoro-4-propoxybenzene combines these features in a unique arrangement. The difluorinated benzene ring offers a scaffold with altered electronic properties compared to its non-fluorinated counterpart, while the propoxy group can modulate lipophilicity and solubility. The bromine atom provides a reactive site for cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide aims to provide a detailed technical understanding of this compound, facilitating its synthesis, characterization, and application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Bromo-2,3-difluoro-4-propoxybenzene is crucial for its handling, reaction setup, and interpretation of experimental data.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrF₂O | Calculated |

| Molecular Weight | 251.07 g/mol | Calculated |

| CAS Number | 887582-69-6 | [4][5] |

| Appearance | Typically a solid or liquid at room temperature, characteristic of similar substituted aromatic compounds. | |

| Melting Point | Experimental data not readily available. | |

| Boiling Point | Experimental data not readily available. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. |

Structure:

Synthesis and Purification

The synthesis of 1-Bromo-2,3-difluoro-4-propoxybenzene can be approached through a multi-step sequence, culminating in a Williamson ether synthesis. This section provides a logical and experimentally grounded protocol.

Synthetic Pathway Overview

The synthesis commences with the nitration of a suitable bromodifluorobenzene precursor, followed by reduction of the nitro group to an amine, diazotization to form a phenol, and finally, etherification to yield the target compound.

Sources

- 1. 1881292-82-5|1-Bromo-2,5-difluoro-4-propoxybenzene|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. 887582-69-6|1-Bromo-2,3-difluoro-4-propoxybenzene|BLDpharm [bldpharm.com]

A Technical Guide to the Spectral Analysis of 1-Bromo-2,3-difluoro-4-propoxybenzene

Introduction

1-Bromo-2,3-difluoro-4-propoxybenzene is a substituted aromatic compound with potential applications in the development of novel pharmaceuticals and advanced materials. Its unique substitution pattern, featuring a bromine atom, two fluorine atoms, and a propoxy group on a benzene ring, gives rise to a distinct set of spectral characteristics. A thorough understanding of its spectral signature is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in chemical reactions. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The focus is not merely on the presentation of data, but on the rationale behind the spectral features, grounded in fundamental principles of spectroscopy and extensive experience with similar molecular scaffolds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-Bromo-2,3-difluoro-4-propoxybenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular connectivity and electronic environment.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Bromo-2,3-difluoro-4-propoxybenzene in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.

-

¹⁹F NMR: This nucleus is highly sensitive and has a 100% natural abundance, making ¹⁹F NMR a rapid and informative experiment.[1][2] A dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency is necessary.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.5 | Multiplet | 1H | Aromatic H |

| ~ 6.9 - 7.1 | Multiplet | 1H | Aromatic H |

| ~ 4.0 - 4.2 | Triplet | 2H | -OCH₂- |

| ~ 1.8 - 2.0 | Sextet | 2H | -CH₂-CH₃ |

| ~ 1.0 - 1.2 | Triplet | 3H | -CH₃ |

Expert Interpretation: The two aromatic protons will appear as complex multiplets due to coupling with each other and with the neighboring fluorine atoms. The downfield shift of the propoxy group's α-protons (-OCH₂-) is a direct consequence of the electron-withdrawing effect of the adjacent oxygen atom.[3] The splitting patterns (triplet, sextet, triplet) for the propoxy chain are classic examples of first-order coupling.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Aromatic carbons typically resonate in the 110-160 ppm range.[4][5]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 160 | C-F, C-O |

| ~ 140 - 150 | C-F, C-O |

| ~ 125 - 135 | Aromatic C-H |

| ~ 115 - 125 | Aromatic C-H |

| ~ 110 - 120 | C-Br |

| ~ 70 - 75 | -OCH₂- |

| ~ 20 - 25 | -CH₂-CH₃ |

| ~ 10 - 15 | -CH₃ |

Expert Interpretation: The carbon atoms directly bonded to the highly electronegative fluorine and oxygen atoms will be significantly deshielded and appear at the downfield end of the aromatic region. The carbon bearing the bromine atom will also exhibit a distinct chemical shift. The presence of fluorine atoms will introduce complex C-F couplings, which can be a valuable tool for assignment but also complicate the spectrum.[6]

¹⁹F NMR Spectral Data (Predicted)

¹⁹F NMR is particularly insightful for fluorinated compounds due to its high sensitivity and wide chemical shift range.[1][2]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -110 to -140 | Multiplet | Aromatic F |

| -110 to -140 | Multiplet | Aromatic F |

Expert Interpretation: The two fluorine atoms are in different chemical environments and are expected to show distinct resonances. They will exhibit coupling to each other (ortho F-F coupling) and to the neighboring aromatic protons. The precise chemical shifts are highly sensitive to the electronic effects of the other substituents on the ring.[7][8]

II. Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Collection: A background spectrum is first collected, followed by the sample spectrum. The final spectrum is presented as a plot of transmittance versus wavenumber.

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch[4][9] |

| 2960 - 2850 | Medium | Aliphatic C-H Stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch[4][5][9] |

| 1275 - 1200 | Strong | Aryl-O Stretch[3] |

| 1150 - 1000 | Strong | C-F Stretch[10] |

| 1100 - 1000 | Strong | C-O Stretch[3] |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending[4][9] |

Expert Interpretation: The IR spectrum will be dominated by strong absorptions corresponding to the C-O and C-F stretching vibrations. The aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.[4][5][9] The exact position of the C-H out-of-plane bending bands can provide information about the substitution pattern on the aromatic ring.[9]

III. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, leading to the formation of a molecular ion and characteristic fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum.

Key Mass Spectral Features (Predicted)

| m/z | Interpretation |

| 252/254 | Molecular Ion Peak [M]⁺ and [M+2]⁺ |

| 209/211 | Loss of propene (-C₃H₆) |

| 173 | Loss of bromine (-Br) |

| 131 | Loss of propoxy group (-OC₃H₇) |

| 79/81 | Bromine isotopes[11][12][13] |

Expert Interpretation: A hallmark of the mass spectrum of a brominated compound is the presence of a pair of peaks for the molecular ion ([M]⁺ and [M+2]⁺) with nearly equal intensity, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[12] The fragmentation pattern will likely involve the loss of the propoxy group and the bromine atom, as well as cleavage within the propoxy chain. The observation of ions at m/z 79 and 81 is a strong indicator of the presence of bromine in the fragment.[11][12][13]

IV. Integrated Spectroscopic Analysis Workflow

A cohesive approach that integrates data from all three spectroscopic techniques is essential for a confident structural assignment.

Caption: Integrated workflow for structural elucidation.

This workflow illustrates the synergistic nature of the three core spectroscopic techniques. Mass spectrometry provides the molecular formula, IR spectroscopy identifies the functional groups, and NMR spectroscopy pieces together the atomic connectivity to arrive at the final, unambiguous structure.

Conclusion

The spectral analysis of 1-Bromo-2,3-difluoro-4-propoxybenzene presents a fascinating case study in the application of modern spectroscopic techniques to the characterization of complex organic molecules. While the actual spectral data may not be widely available, a deep understanding of the fundamental principles of NMR, IR, and MS, coupled with experience in spectral interpretation, allows for a robust prediction of its key spectral features. This guide provides the necessary framework for researchers and scientists to confidently identify and characterize this compound, paving the way for its potential applications in drug development and materials science.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Taylor & Francis Online. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]

-

Taylor & Francis Online. Proton and fluorine NMR spectra of fluorobenzene. Available at: [Link]

-

Semantic Scholar. Compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry. Available at: [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]

-

ACS Publications. Mass spectra of organic compounds containing bromine and chlorine. Available at: [Link]

-

ResearchGate. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]

-

ACS Publications. Supporting Information for a publication. Available at: [Link]

-

Taylor & Francis Online. The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

PubChem. 1-Bromo-4-propoxybenzene. Available at: [Link]

-

NIST WebBook. 1-Bromo-4-propylbenzene. Available at: [Link]

-

University of Washington. Fluorine NMR. Available at: [Link]

-

National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

-

MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Available at: [Link]

-

JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. Available at: [Link]

-

Beilstein Journals. Supplementary Information. Available at: [Link]

-

SpectraBase. 1-Bromo-2,3-difluorobenzene - Optional[FTIR] - Spectrum. Available at: [Link]

-

National Institutes of Health. The Halogen Bond to Ethers - Prototypic Molecules and Experimental Electron Density. Available at: [Link]

-

Fiveable. Spectroscopy of Ethers. Available at: [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. Available at: [Link]

Sources

- 1. biophysics.org [biophysics.org]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 7. sfu.ca [sfu.ca]

- 8. tandfonline.com [tandfonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 1-Bromo-2,3-difluoro-4-propoxybenzene

This guide provides a comprehensive technical overview of the solubility profile of 1-Bromo-2,3-difluoro-4-propoxybenzene, a halogenated aromatic ether. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate a thorough understanding and practical application of this compound's solubility characteristics.

Introduction: The Significance of Solubility Profiling

Solubility is a critical physicochemical parameter that governs the behavior of a compound in various chemical and biological systems. For a molecule like 1-Bromo-2,3-difluoro-4-propoxybenzene, which incorporates features relevant to medicinal chemistry and materials science, a well-defined solubility profile is indispensable for:

-

Drug Discovery and Development: Affecting bioavailability, formulation, and administration routes.

-

Process Chemistry: Influencing reaction conditions, purification strategies, and product yield.

-

Materials Science: Determining its utility in the formulation of novel materials.

This guide will delve into the predicted solubility of 1-Bromo-2,3-difluoro-4-propoxybenzene based on its molecular structure, and provide robust methodologies for its empirical determination.

Molecular Structure and Predicted Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The principle of "like dissolves like" is a cornerstone of solubility prediction, suggesting that substances with similar polarities are more likely to be miscible.[1]

1-Bromo-2,3-difluoro-4-propoxybenzene possesses a multifaceted structure:

-

Aromatic Benzene Ring: A nonpolar, hydrophobic core.

-

Halogen Substituents (Bromo- and Difluoro-): The electronegative fluorine and bromine atoms introduce polarity and can participate in dipole-dipole interactions and weak hydrogen bonding. The ortho-difluoro arrangement, in particular, creates a significant dipole moment.

-

Propoxy Group (-O-CH₂CH₂CH₃): An ether linkage that introduces a polar oxygen atom capable of acting as a hydrogen bond acceptor. The propyl chain, however, contributes to the overall lipophilicity of the molecule.

Based on this structure, we can infer the following:

-

Low Aqueous Solubility: The dominant hydrophobic character of the benzene ring and the propyl chain suggests that 1-Bromo-2,3-difluoro-4-propoxybenzene will have limited solubility in water. Halogenated aromatic compounds are generally characterized by low aqueous solubility due to the hydrophobic nature of the benzene ring and carbon-halogen bonds.[2]

-

Good Solubility in Organic Solvents: The compound is expected to be readily soluble in a range of organic solvents. Nonpolar solvents like hexane and toluene should effectively solvate the aromatic ring. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) will interact favorably with the polar functionalities. Alcohols like ethanol and methanol will likely be effective solvents due to their ability to engage in hydrogen bonding with the ether oxygen and interact with both polar and nonpolar regions of the molecule.

Table 1: Predicted Solubility of 1-Bromo-2,3-difluoro-4-propoxybenzene

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Buffered Solutions (pH 4-9) | Low to Very Low | Predominantly nonpolar structure with limited hydrogen bonding potential. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions with the polar C-F, C-Br, and C-O bonds. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | Hydrogen bond accepting ether group and overall compatibility with the solvent's alkyl chain. |

| Nonpolar Aprotic | Hexane, Toluene, Dichloromethane | Moderate to High | Favorable van der Waals interactions with the aromatic ring and alkyl/halogen substituents. |

Experimental Determination of Solubility

While predictions provide a valuable starting point, empirical determination is essential for obtaining accurate solubility data. The following sections outline robust protocols for quantifying the solubility of 1-Bromo-2,3-difluoro-4-propoxybenzene.

Thermodynamic (Shake-Flask) Solubility Assay

The shake-flask method is a well-established technique for determining thermodynamic solubility.[3] It involves equilibrating a supersaturated solution of the compound and then measuring the concentration of the dissolved solute.

Protocol:

-

Preparation of a Supersaturated Solution: Add an excess amount of 1-Bromo-2,3-difluoro-4-propoxybenzene to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution. This is a critical step to avoid artificially inflated solubility values. Centrifugation at high speed followed by careful removal of the supernatant is recommended. Filtration through a low-binding filter (e.g., PTFE) can also be employed.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Causality Behind Experimental Choices:

-

Using excess solid ensures that the solution reaches saturation.

-

Prolonged equilibration at a constant temperature is crucial for achieving a true thermodynamic equilibrium.

-

Meticulous phase separation prevents undissolved particles from contributing to the measured concentration.

Diagram 1: Shake-Flask Solubility Workflow

Sources

An In-depth Technical Guide to 1-Bromo-2,3-difluoro-4-propoxybenzene: Synthesis and Potential Applications

Abstract

This technical guide provides a detailed exploration of 1-Bromo-2,3-difluoro-4-propoxybenzene, a halogenated aromatic ether. Due to the limited publicly available information regarding the specific discovery and history of this compound, this document focuses on a proposed, scientifically-grounded synthetic pathway. By leveraging established organic chemistry principles and drawing parallels from the synthesis of structurally similar molecules, we present a robust methodology for its preparation. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a practical understanding of this compound's synthesis and potential utility.

Introduction and Background

1-Bromo-2,3-difluoro-4-propoxybenzene, identified by its CAS number 887582-69-6, is a substituted aromatic compound whose specific historical context and discovery are not extensively documented in readily accessible scientific literature.[1] However, its structural motifs—a poly-substituted benzene ring containing bromine, fluorine, and an ether linkage—suggest its potential as a valuable building block in various fields of chemical synthesis.

The presence of multiple halogen atoms and an alkoxy group provides several reactive sites, making it an attractive intermediate for creating more complex molecules. Fluorinated aromatic compounds, in particular, are of significant interest in medicinal chemistry and materials science due to their unique electronic properties, metabolic stability, and ability to modulate biological activity.

This guide, therefore, aims to bridge the information gap by proposing a logical and efficient synthetic route to 1-Bromo-2,3-difluoro-4-propoxybenzene, thereby enabling further research into its properties and applications.

Proposed Synthetic Pathway

The synthesis of 1-Bromo-2,3-difluoro-4-propoxybenzene can be logically approached through a two-step process starting from the commercially available precursor, 1-Bromo-2,3-difluorobenzene. This strategy involves a nitration reaction followed by a reduction to an aniline derivative, which is then converted to a phenol and subsequently etherified. An alternative, more direct approach, which will be detailed here, involves the propoxylation of a suitable phenol precursor followed by bromination.

The proposed pathway is as follows:

-

Williamson Ether Synthesis: Reaction of 2,3-difluorophenol with 1-bromopropane to form 1,2-difluoro-3-propoxybenzene.

-

Electrophilic Aromatic Substitution (Bromination): Introduction of a bromine atom onto the aromatic ring of 1,2-difluoro-3-propoxybenzene to yield the final product.

This pathway is selected for its reliability and the commonality of the reactions involved, making it accessible to a broad range of synthetic chemists.

Visualizing the Synthetic Workflow

Caption: Proposed two-step synthesis of 1-Bromo-2,3-difluoro-4-propoxybenzene.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations and are intended as a starting point for laboratory synthesis.

Step 1: Synthesis of 1,2-Difluoro-3-propoxybenzene

Principle: This step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide. The phenoxide is generated in situ by reacting 2,3-difluorophenol with a suitable base.

Materials:

-

2,3-Difluorophenol

-

1-Bromopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2,3-difluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Add 1-bromopropane (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1,2-difluoro-3-propoxybenzene.

Step 2: Synthesis of 1-Bromo-2,3-difluoro-4-propoxybenzene

Principle: This step involves the electrophilic bromination of the electron-rich aromatic ring of 1,2-difluoro-3-propoxybenzene. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this purpose.

Materials:

-

1,2-Difluoro-3-propoxybenzene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1,2-difluoro-3-propoxybenzene (1.0 eq) in anhydrous acetonitrile in a flask protected from light.

-

Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude material by column chromatography on silica gel to afford the final product, 1-Bromo-2,3-difluoro-4-propoxybenzene.

Potential Applications

While specific applications for 1-Bromo-2,3-difluoro-4-propoxybenzene are not documented, its structure suggests potential utility in several areas of research and development:

-

Pharmaceutical Synthesis: As a halogenated building block, it can be used in the synthesis of novel drug candidates. The fluorine atoms can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The propoxy group can also influence the pharmacokinetic properties of a final molecule. The precursor, 1-bromo-2,3-difluorobenzene, is noted as an intermediate in the synthesis of various pharmaceuticals.[2]

-

Agrochemicals: Similar to its application in pharmaceuticals, this compound could serve as a precursor for new herbicides, insecticides, and fungicides.[2]

-

Materials Science: Fluorinated aromatic compounds are utilized in the synthesis of liquid crystals, polymers, and materials for organic light-emitting diodes (OLEDs).[2] The specific substitution pattern of 1-Bromo-2,3-difluoro-4-propoxybenzene could impart desirable electronic and physical properties to new materials.

Conclusion

1-Bromo-2,3-difluoro-4-propoxybenzene represents a potentially valuable, yet under-explored, chemical entity. This guide provides a practical and robust synthetic pathway, enabling researchers to access this compound for further investigation. The proposed synthesis relies on well-established and high-yielding reactions, ensuring its feasibility in a standard synthetic organic chemistry laboratory. The potential applications in medicinal chemistry and materials science warrant further exploration of this and related fluorinated aromatic ethers.

References

-

Cimermancic, K. 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis. [Link]

Sources

Unlocking the Potential of 1-Bromo-2,3-difluoro-4-propoxybenzene: A Technical Guide for Innovative Research

Abstract

The unique substitution pattern of 1-Bromo-2,3-difluoro-4-propoxybenzene, featuring a synthetically versatile bromine atom, electron-withdrawing fluorine atoms, and a lipophilic propoxy group, positions it as a compelling, yet underexplored, building block in medicinal chemistry and material science. This guide provides a comprehensive exploration of potential research avenues for this compound. We will delve into its synthetic utility, proposing its application in the development of novel therapeutic agents and functional materials. Detailed, field-proven experimental protocols for key transformations, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, are presented to provide a practical framework for researchers. Furthermore, this document outlines potential workflows for in-silico analysis and pharmacological screening, offering a roadmap for the systematic investigation of this promising molecule.

Introduction: The Strategic Value of Fluorinated Aromatic Building Blocks

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and material science.[1][2] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[3][4] Strategic fluorination can enhance metabolic stability, improve membrane permeability, and modulate pKa, leading to compounds with improved therapeutic profiles.[1]

1-Bromo-2,3-difluoro-4-propoxybenzene (CAS No. 887582-69-6) is a polysubstituted benzene derivative that strategically combines several key functional motifs.[5] The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The vicinal difluoro substitution pattern is known to significantly impact the electronic properties of the aromatic ring, influencing its reactivity and potential interactions with biological targets. Finally, the propoxy group can contribute to the molecule's lipophilicity and modulate its solubility and binding characteristics. This unique combination of features makes 1-Bromo-2,3-difluoro-4-propoxybenzene a high-potential scaffold for the generation of novel chemical entities.

Physicochemical Properties and Spectroscopic Data (Predicted)

While extensive experimental data for 1-Bromo-2,3-difluoro-4-propoxybenzene is not widely published, its properties can be predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₉H₉BrF₂O |

| Molecular Weight | 247.07 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. |

| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to H-F and H-H coupling. The propoxy group will show characteristic signals for the OCH₂, CH₂, and CH₃ groups. |

| ¹³C NMR | Carbon signals will be split due to C-F coupling, providing valuable structural information. |

| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants being highly informative.[6][7] |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for bromine. |

Potential Research Areas and Applications

The structural features of 1-Bromo-2,3-difluoro-4-propoxybenzene suggest several promising avenues for research, primarily in medicinal chemistry and material science.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The fluorinated benzene motif is a common feature in a wide range of pharmaceuticals.[8] The presence of the difluoro and propoxy groups on the benzene ring of our target molecule can be exploited to design novel drug candidates with potentially enhanced properties.

Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The 2,3-difluoro-4-propoxybenzene core could serve as a novel scaffold for the development of inhibitors targeting various kinases implicated in cancer and inflammatory diseases. The bromine atom can be functionalized via cross-coupling reactions to introduce moieties that interact with specific residues in the kinase active site.

G-protein coupled receptors (GPCRs) are a major class of drug targets. The lipophilic propoxy group and the electronically modified aromatic ring could contribute to favorable interactions with the transmembrane domains of GPCRs. Suzuki-Miyaura and Buchwald-Hartwig reactions can be employed to append pharmacophores known to modulate the activity of specific GPCRs.

Fluorinated aromatic compounds have shown promise as antiviral and antibacterial agents.[9] The unique electronic and lipophilic profile of derivatives of 1-Bromo-2,3-difluoro-4-propoxybenzene could lead to the discovery of novel antimicrobial agents with improved efficacy and resistance profiles.

Material Science: Building Blocks for Functional Materials

The rigid, planar structure of the benzene ring, combined with the potential for π-π stacking and the ability to introduce diverse functionalities, makes this molecule a candidate for the synthesis of novel organic materials.

By coupling 1-Bromo-2,3-difluoro-4-propoxybenzene with various aromatic and heteroaromatic boronic acids, it is possible to synthesize novel conjugated molecules. The fluorine atoms can help to tune the HOMO/LUMO energy levels, potentially leading to materials with desirable electroluminescent properties for OLED applications.

The introduction of long alkyl chains or other mesogenic groups via cross-coupling reactions could lead to the formation of novel liquid crystalline materials. The difluoro substitution pattern can influence the melting point and mesophase behavior of these compounds.

Key Synthetic Transformations and Experimental Protocols

The bromine atom is the key to unlocking the synthetic potential of 1-Bromo-2,3-difluoro-4-propoxybenzene. Cross-coupling reactions are the most powerful tools for its functionalization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds. It involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

Experimental Protocol: Synthesis of 2,3-Difluoro-4-propoxy-1,1'-biphenyl

-

Reagents and Setup: To a flame-dried Schlenk flask, add 1-Bromo-2,3-difluoro-4-propoxybenzene (1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.08 equiv.).

-

Solvent and Base: Add a 2M aqueous solution of sodium carbonate (3.0 equiv.) and toluene (5 mL per mmol of bromide).

-

Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. researchgate.net [researchgate.net]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

Methodological & Application

Synthesis of 1-Bromo-2,3-difluoro-4-propoxybenzene from 2,3-difluorophenol

An Application Guide for the Two-Step Synthesis of 1-Bromo-2,3-difluoro-4-propoxybenzene

Introduction: A Strategic Approach to a Key Building Block

1-Bromo-2,3-difluoro-4-propoxybenzene is a substituted aromatic compound of significant interest in the development of novel pharmaceuticals and agrochemicals. The presence of a difluorinated ring, a bromine atom, and a propoxy ether group provides a scaffold with unique electronic properties and multiple points for further chemical modification. Its synthesis from the commercially available 2,3-difluorophenol is a strategic two-step process that combines a regioselective electrophilic aromatic substitution with a classic etherification reaction.

This document serves as a comprehensive guide for researchers and synthetic chemists, providing a detailed, field-tested protocol for this synthesis. Beyond a mere recitation of steps, this guide delves into the mechanistic rationale behind the chosen reagents and conditions, ensuring a deeper understanding and empowering scientists to troubleshoot and adapt the methodology. The protocols are designed to be self-validating, with clear checkpoints and characterization guidance.

Overall Synthetic Strategy

The transformation of 2,3-difluorophenol into 1-Bromo-2,3-difluoro-4-propoxybenzene is efficiently achieved in two sequential reactions:

-

Electrophilic Bromination: The aromatic ring of 2,3-difluorophenol is selectively brominated at the para-position relative to the powerful activating hydroxyl group to yield the intermediate, 4-Bromo-2,3-difluorophenol.

-

Williamson Ether Synthesis: The phenolic hydroxyl group of the intermediate is then alkylated using a propyl halide under basic conditions to form the final propoxybenzene product.

The entire workflow is visualized in the diagram below.

Caption: High-level workflow for the synthesis.

Part A: Regioselective Bromination of 2,3-Difluorophenol

Mechanistic Insight & Causality

The first critical step is the introduction of a bromine atom onto the 2,3-difluorophenol ring. This is an electrophilic aromatic substitution reaction. The regiochemical outcome—the specific position where the bromine atom attaches—is dictated by the directing effects of the substituents already present on the ring: the hydroxyl (-OH) group and the two fluorine (-F) atoms.

-

Hydroxyl Group (-OH): The -OH group is a powerful activating group and a strong ortho, para-director. Its lone pair of electrons can be donated into the aromatic ring, stabilizing the carbocation intermediate (the arenium ion) formed during the substitution, particularly when the attack occurs at the ortho or para positions.

-

Fluorine Atoms (-F): Fluorine is an electronegative atom, making it an inductively deactivating group. However, like the hydroxyl group, it possesses lone pairs that can be donated through resonance, making it an ortho, para-director.

In this specific substrate, the directing effects converge. The -OH group's activating effect is dominant. It strongly directs the incoming electrophile (Br+) to the positions ortho and para to it. The position para to the hydroxyl group (C4) is the most favorable for substitution due to reduced steric hindrance compared to the ortho position (C6), which is flanked by another fluorine atom. Therefore, the bromination proceeds with high regioselectivity to yield 4-Bromo-2,3-difluorophenol.[1]

For this protocol, N-Bromosuccinimide (NBS) is selected as the brominating agent. NBS is a convenient and safer alternative to liquid bromine, providing a controlled, slow release of the electrophilic bromine species.[2] Acetonitrile is a suitable solvent that enhances the polarization of the N-Br bond in NBS, facilitating the reaction.[1]

Detailed Experimental Protocol: Bromination

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,3-difluorophenol (1.30 g, 10.0 mmol).

-

Dissolution: Add acetonitrile (50 mL) to the flask and stir until the phenol is completely dissolved.

-

Reagent Addition: In a single portion, add N-Bromosuccinimide (NBS) (1.78 g, 10.0 mmol, 1.0 eq.) to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature (approx. 25°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Work-up: Upon completion, concentrate the mixture under reduced pressure to remove the acetonitrile. Add ethyl acetate (100 mL) and wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 4-Bromo-2,3-difluorophenol.

Part B: Propoxylation via Williamson Ether Synthesis

Mechanistic Insight & Causality

The second step converts the phenolic hydroxyl group of the intermediate into a propoxy ether. This is achieved through the classic Williamson ether synthesis, a reliable and versatile method for forming ethers.[3] The reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[4]

-

Deprotonation: The weakly acidic phenolic proton is removed by a base to generate a potent nucleophile, the sodium or potassium phenoxide ion.[5] A moderately strong base like potassium carbonate (K₂CO₃) is ideal; it is strong enough to deprotonate the phenol but is not excessively harsh and is easy to handle.

-

Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon atom of an alkyl halide (in this case, 1-bromopropane). In this Sₙ2 step, the phenoxide displaces the bromide leaving group, forming the C-O ether bond.[4]

The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is crucial. DMF effectively solvates the potassium cation (from K₂CO₃) but does not strongly solvate the phenoxide anion. This leaves the phenoxide "naked" and highly reactive, thereby accelerating the rate of the Sₙ2 reaction.

Detailed Experimental Protocol: Propoxylation

-

Reactor Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-Bromo-2,3-difluorophenol (2.09 g, 10.0 mmol), potassium carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 eq.), and N,N-Dimethylformamide (DMF) (40 mL).

-

Reagent Addition: Add 1-bromopropane (1.48 g, 12.0 mmol, 1.2 eq.) to the suspension using a syringe.

-

Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction's completion using TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (150 mL) and stir. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash them with water (2 x 40 mL) to remove residual DMF, followed by a brine wash (1 x 40 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product, 1-Bromo-2,3-difluoro-4-propoxybenzene, as a clear oil or low-melting solid.

Data Summary and Characterization

The following table summarizes the key quantitative data for the proposed synthesis. Yields are representative and may vary based on experimental conditions and purification efficiency.

| Step | Reaction | Starting Material | Reagents | Solvent | Temp. | Time | Typical Yield |

| A | Bromination | 2,3-Difluorophenol | NBS (1.0 eq.) | Acetonitrile | 25°C | 2-4 h | 85-95% |

| B | Propoxylation | 4-Bromo-2,3-difluorophenol | 1-Bromopropane (1.2 eq.), K₂CO₃ (2.0 eq.) | DMF | 65°C | 4-6 h | 80-90% |

Product Validation: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure, including the regiochemistry of the bromine and the addition of the propyl group.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To observe the disappearance of the broad phenolic -OH stretch and the appearance of C-O-C ether stretches.

Conclusion

This application note provides a robust and well-rationalized two-step synthesis for 1-Bromo-2,3-difluoro-4-propoxybenzene starting from 2,3-difluorophenol. By detailing the mechanistic underpinnings of both the regioselective bromination and the Williamson ether synthesis, this guide equips researchers with the necessary knowledge to execute this procedure with a high degree of success and confidence. The protocols are optimized for safety, efficiency, and purity, delivering a valuable building block for further discovery in medicinal and materials chemistry.

References

- ChemicalBook. (2022, October 11). Synthesis and Application of 2,3-Difluorobromobenzene.

- Boc Sciences. (n.d.). 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis.

- Benchchem. (n.d.). 2,3-Difluorophenol | 6418-38-8.

- Sigma-Aldrich. (n.d.). 2,3-Difluorophenol 98 6418-38-8.

- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.